molecular formula C20H30O13 B042667 Kelampayoside A CAS No. 87562-76-3

Kelampayoside A

Cat. No. B042667
CAS RN: 87562-76-3
M. Wt: 478.4 g/mol
InChI Key: CKGKQISENBKOCA-FHXQZXMCSA-N
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Description

Synthesis Analysis

The synthesis of kelampayoside A involves chemoselective processes, leveraging the unique reactivity of its constituent groups. An expeditious route to kelampayoside A and B synthesis has been reported using NIS/cat. TfOH-mediated glycosylation followed by protective group manipulations and subsequent reactions leading to the final product. This approach exemplifies the intricate strategies developed for synthesizing complex natural products (Duynstee et al., 1999).

Molecular Structure Analysis

Kelampayoside A's molecular structure is characterized by the presence of phenolic apioglucosides, which are pivotal for its biological activity. Its structure has been elucidated through detailed chemical and physicochemical analyses, revealing a complex arrangement of functional groups that define its chemical behavior and interactions (Kitagawa et al., 1996).

Scientific Research Applications

  • Genomic Applications : Kelampayoside A is derived from kelampayan trees, and EST-SSR markers developed in these trees can be valuable for genome mapping, genetics studies, and molecular breeding of kelampayan and other tropical tree species (L. S.L., Hoo P.S., & Pang W.S., 2013).

  • Medical Applications : Kelampayoside A, along with kelampayoside B, found in the bark of Anthocephalus chinensis, has potential medical applications. However, specific details on these applications are not provided in the paper (I. Kitagawa et al., 1996).

  • Chemical Composition : Kelampayoside A is known as an indole alkaloid found in the bark of Nauclea orientalis (Z. Zhang et al., 2001) and is also isolated from Drypetes hainanensis stems and leaves (Qin-ling Zhang et al., 2015).

  • Synthesis : An expeditious route to the synthesis of kelampayosides A and B was developed using chemoelective NIS/cat. TfOH-mediated glycosylation and BF3•Et2O-catalysed condensation reactions (H. I. Duynstee et al., 1999).

Safety And Hazards

The safety data sheet for Kelampayoside A suggests that in case of contact with eyes or skin, flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately . It should be stored below -20°C .

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O13/c1-27-10-4-9(5-11(28-2)16(10)29-3)32-18-15(24)14(23)13(22)12(33-18)6-30-19-17(25)20(26,7-21)8-31-19/h4-5,12-15,17-19,21-26H,6-8H2,1-3H3/t12-,13-,14+,15-,17+,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGKQISENBKOCA-FHXQZXMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317142
Record name Kelampayoside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kelampayoside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Kelampayoside A

CAS RN

87562-76-3
Record name Kelampayoside A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87562-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kelampayoside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kelampayoside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

132 - 134 °C
Record name Kelampayoside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
I KITAGAWA, H WEI, S NAGAO, T MAHMUD… - Chemical and …, 1996 - jstage.jst.go.jp
… ),17) desoxycordifoline (15),18’ and Sa—carboxystrictosidinc (16),19) as well as a novel secoiridoid calieoylglucoside 1 and two new phenolic apioglucosides named kelampayoside A (…
Number of citations: 66 www.jstage.jst.go.jp
HI Duynstee, MC de Koning, GA van der Marel… - Tetrahedron, 1999 - Elsevier
… condensation of the a-trichloroacetimidate 31, accessible in two steps from 14, with 3,4,5-trimethoxyphenol gave [3-1inked derivative 32 followed by deprotection gave Kelampayoside A…
Number of citations: 19 www.sciencedirect.com
YJ Xu, K Foubert, L Dhooghe, F Lemière… - Phytochemistry …, 2012 - Elsevier
… 6)-β-d-glucopyranoside or kelampayoside A, isolated before from Anthocephalus chinensis (… -(1-6)-β-d-glucopyranoside or kelampayoside A (8), strictosidine (9), desoxycordifoline (10), …
Number of citations: 47 www.sciencedirect.com
Z Zhang, HN ElSohly, MR Jacob… - Journal of natural …, 2001 - ACS Publications
… Fractions were further purified by HPLC to give kelampayoside A (2.5 mg, column B, MeOH−H 2 O, 50:50, 3 mL/min, UV 236 nm, t R 19 min) and 7 (6 mg, column B, MeOH−H 2 O, 60:40…
Number of citations: 80 pubs.acs.org
A Gurgul, MC Nauman, Z Wu, G Shetye… - Natural Product …, 2023 - Taylor & Francis
… Fraction 5.5 was chromatographed over a Sephadex LH-20 column and purified by semi-preparative HPLC on a biphenyl column to afford kelampayoside A (8, 2.90 mg). After …
Number of citations: 1 www.tandfonline.com
HI Duynstee, MC de Koning, GA van der Marel… - Tetrahedron letters, 1998 - Elsevier
… compound for the synthesis of Kelampayoside A (1) and B (2)… of 21 gave homogeneous Kelampayoside A (1), the physical … by regioselective acylation of Kelampayoside A (1) with 3,4-di…
Number of citations: 6 www.sciencedirect.com
K Yoshikawa, K Eiko, N Mimura, Y Kondo… - Journal of natural …, 1998 - ACS Publications
… Also obtained in this investigation were the known compounds acanthoside B, kelampayoside A, shashenoside I, and 3,4,5-trimethoxyphenol-1-O-β-d-xylopyranosyl-(1→6)-β-d-…
Number of citations: 56 pubs.acs.org
W Li, YN Sun, XT Yan, SY Yang, CW Choi… - Natural Product …, 2012 - dbpia.co.kr
… eight compounds, berberine (1), palmatine (2), syringin (3), (+)-syringaresinol di-O-β-D-glucopyranoside (4), salvadoraside (5), citrusin B (6), osmanthuside H (7), and kelampayoside A (…
Number of citations: 3 www.dbpia.co.kr
SW Chang, JS Lee, JH Lee, JY Kim… - Journal of natural …, 2021 - ACS Publications
… Kelampayoside A (10) and syringaresinol (11) are found in various plants. (66−71) Anti-inflammatory and antioxidant effects are well-known for syringaresinol (11). (71) However, their …
Number of citations: 10 pubs.acs.org
FX Zhu, JJ Wang, J Song, SM Ding… - Yao xue xue bao= Acta …, 2013 - europepmc.org
In order to study the chemical constituents in the water extract of the stem of Nauclea officinalis, column chromatography over D101 macroporous resin and silica gel and an automatic …
Number of citations: 11 europepmc.org

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